12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((3-hydroxyphenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
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Overview
Description
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((3-hydroxyphenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ester, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the core structure through condensation reactions, followed by the introduction of functional groups via selective oxidation, reduction, and esterification processes. The reaction conditions usually require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters and the use of high-purity reagents to minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl groups can participate in π-π interactions, further modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Properties
CAS No. |
162538-24-1 |
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Molecular Formula |
C30H45N3O7 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-4-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C30H45N3O7/c1-29(2,3)39-27(37)32-23(16-20-11-8-7-9-12-20)25(35)18-31-19-26(36)24(33-28(38)40-30(4,5)6)17-21-13-10-14-22(34)15-21/h7-15,23-26,31,34-36H,16-19H2,1-6H3,(H,32,37)(H,33,38)/t23-,24-,25+,26+/m0/s1 |
InChI Key |
KOHJMQXAUBCBFT-QEGGNFSNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC(=CC=C2)O)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC(=CC=C2)O)NC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
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